molecular formula C14H9NO3 B1682343 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 53944-40-4

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No.: B1682343
CAS No.: 53944-40-4
M. Wt: 239.23 g/mol
InChI Key: ZYGDCOJTJFQANG-UHFFFAOYSA-N
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Description

Y 9000 is used for anti-allergic activity.

Properties

IUPAC Name

7-acetylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDCOJTJFQANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202233
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53944-40-4
Record name Y 9000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 9000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.5 g of potassium permanganate is added in small portions to a solution of 9 g of 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine in 180 ml of acetone at 10°-15°C. The mixture is stirred at room temperature for 1 hour. The reaction mixture is filtered, and the crystalline residue is washed thoroughly with chloroform. The filtrate and washings are concentrated, and the residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-197°C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
7-acetyl-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.68 g of powdered anhydrous aluminum chloride is added to a solution of 1.15 g of 2-(p-acetylphenoxy)nicotinoyl chloride in 5 ml of nitrobenzene at 20°-30°C, and the mixture is heated at 80°C for 3.5 hours. After cooling, water is added to the reaction mixture to decompose the aluminum chloride. After removing the nitrobenzene by distillation, the mixture is extracted with chloroform, and the extract is concentrated. The residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195-196°C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
2-(p-acetylphenoxy)nicotinoyl chloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

7.6 ml of nitric acid (specific gravity 1.38) and 7.9 g of potassium permanganate are added to a suspension of 2 g of magnesium oxide in 50 ml of water, and the mixture is heated to 60°C. To the mixture is added 4.5 g of 7-ethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine over a period of 30 minutes with stirring, keeping the temperature at 60°-70°C. After the addition the mixture is stirred at 60°-70°C for 4.5 hours. After cooling, the reaction mixture is filtered under reduced pressure, and the residue containing manganese dioxide is extracted several times with chloroform. The chloroform layer is washed with water, dried, and the chloroform is distilled off. The residue is recrystallized from toluene to give 3.2 g of 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195°-196°C.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 7.5 ml of glacial acetic acid, 0.9 ml of concentrated sulfuric acid, 4.5 ml of water and 4.6 g of diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate is stirred under reflux for 2 hours. The reaction mixture is poured into 50 ml of cool water. The crystalline precipitate is filtered off, and suspended in water. The suspension is alkalified with 10% sodium hydroxide under ice cooling, and extracted with chloroform. The extract is washed thoroughly with water, dried, and concentrated. The residue is recrystallized from toluene to give 7 -acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 194°-195°C.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
diethyl 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl-carbonyl)malonate
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
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7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Reactant of Route 6
7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Customer
Q & A

Q1: What is the mechanism of action of Y-9000 in inhibiting allergic reactions?

A: Y-9000 inhibits allergic reactions by preventing the release of allergic mediators from mast cells []. This mechanism is similar to disodium cromoglycate (DSCG), a known mast cell stabilizer. Research suggests that Y-9000 may also exert some of its anti-allergic effects through a stressor activity that stimulates the adrenal glands [].

Q2: Are there any differences in the administration routes of Y-9000 and DSCG?

A: Y-9000 effectively inhibited IgE-mediated reactions in rats when administered both intraperitoneally and orally []. In contrast, DSCG only showed efficacy through intraperitoneal administration []. This suggests that Y-9000 may offer greater flexibility in terms of administration routes compared to DSCG.

Q3: Does Y-9000 have any effect on non-immunological reactions?

A: Interestingly, research indicates that Y-9000 also inhibits certain non-immunological reactions in rats []. This includes suppressing histamine release triggered by dextran, as well as reducing paw edema induced by dextran, egg white, or carrageenin []. These findings suggest that Y-9000 may have a broader range of anti-inflammatory effects beyond its action on allergic pathways.

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